REACTION_CXSMILES
|
C([NH:5][C:6]([C:8]1[CH:12]=[C:11]([CH2:13][C:14]([CH3:17])([CH3:16])[CH3:15])[O:10][N:9]=1)=O)(C)(C)C.O(Cl)Cl.[P+3]>>[CH3:15][C:14]([CH3:17])([CH3:16])[CH2:13][C:11]1[O:10][N:9]=[C:8]([C:6]#[N:5])[CH:12]=1 |f:1.2|
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Name
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5-(2,2-dimethyl-propyl)-isoxazole-3-carboxylic acid tert-butylamide
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Quantity
|
58 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC(=O)C1=NOC(=C1)CC(C)(C)C
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Name
|
|
Quantity
|
156 mL
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[P+3]
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
is heated under nitrogen atmosphere
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Type
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TEMPERATURE
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Details
|
at reflux temperature for 2 h
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Duration
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2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove excess phosphorus (III) oxychloride
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Type
|
ADDITION
|
Details
|
The residue is diluted with DCM (2000 ml)
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Type
|
WASH
|
Details
|
washed with saturated aq sodium bicarbonate (500 ml×2)
|
Type
|
WASH
|
Details
|
The organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on silica (DCM/hexanes 1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1=CC(=NO1)C#N)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |